2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester is a complex organic compound with a molecular structure that includes a naphthalene ring substituted with carboxylic acid and acetyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction conditions generally include:
Temperature: 60-80°C
Reaction Time: 4-6 hours
Catalyst: Sulfuric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include:
Raw Materials: 2-Naphthalenecarboxylic acid, ethanol, acetic anhydride
Purification: Recrystallization or distillation to remove impurities
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction can lead to the formation of dihydronaphthalenes.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenes
Substitution: Halogenated naphthalenes
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The naphthalene ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4,5,8-tris(hydroxy)-, ethyl ester
- 2-Naphthalenecarboxylic acid, 4,5,8-tris(methoxy)-, ethyl ester
- 2-Naphthalenecarboxylic acid, 4,5,8-tris(chloro)-, ethyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester is unique due to the presence of acetyloxy groups, which can undergo hydrolysis and other chemical reactions, providing versatility in its applications. The compound’s structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C19H18O8 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
ethyl 4,5,8-triacetyloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H18O8/c1-5-24-19(23)13-8-14-15(25-10(2)20)6-7-16(26-11(3)21)18(14)17(9-13)27-12(4)22/h6-9H,5H2,1-4H3 |
InChI Key |
MZRFHQNQFCUIDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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